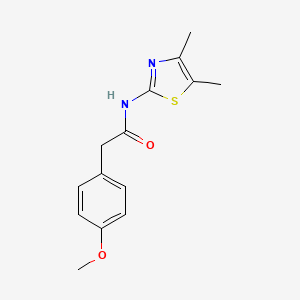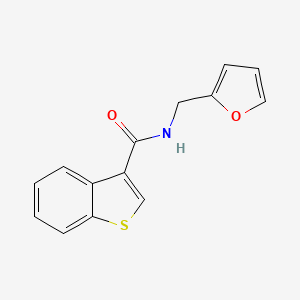![molecular formula C18H19ClN2O B5830237 2-(4-chlorophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5830237.png)
2-(4-chlorophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acetamide, also known as CPP, is a chemical compound that has been extensively studied in the field of neuroscience. CPP is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor that is involved in synaptic plasticity and learning and memory processes.
Scientific Research Applications
2-(4-chlorophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acetamide has been used extensively in scientific research to study the role of the NMDA receptor in various physiological and pathological conditions. For example, 2-(4-chlorophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acetamide has been used to investigate the role of the NMDA receptor in synaptic plasticity, learning, and memory processes. 2-(4-chlorophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acetamide has also been used to study the role of the NMDA receptor in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
2-(4-chlorophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acetamide acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. By blocking the NMDA receptor, 2-(4-chlorophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acetamide inhibits the influx of calcium ions into the postsynaptic neuron, which is necessary for the induction of long-term potentiation (LTP) and other forms of synaptic plasticity.
Biochemical and Physiological Effects:
The blockade of the NMDA receptor by 2-(4-chlorophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects. For example, 2-(4-chlorophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acetamide has been shown to decrease the release of glutamate, increase the release of GABA, and reduce the activity of nitric oxide synthase. 2-(4-chlorophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acetamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-chlorophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acetamide in lab experiments is its high potency and selectivity for the NMDA receptor. This allows researchers to study the specific role of the NMDA receptor in various physiological and pathological conditions. However, one limitation of using 2-(4-chlorophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acetamide is its relatively short half-life in vivo, which can make it difficult to achieve sustained NMDA receptor blockade.
Future Directions
There are several future directions for the study of 2-(4-chlorophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acetamide and the NMDA receptor. One direction is the development of more potent and selective NMDA receptor antagonists that can be used in the treatment of neurodegenerative diseases. Another direction is the investigation of the role of the NMDA receptor in psychiatric disorders such as schizophrenia and depression. Finally, the use of 2-(4-chlorophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acetamide and other NMDA receptor antagonists in combination with other drugs or therapies may lead to new treatments for a variety of neurological and psychiatric disorders.
Synthesis Methods
The synthesis of 2-(4-chlorophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acetamide involves the reaction of 4-chlorobenzoyl chloride with 4-(1-pyrrolidinyl)aniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acetic anhydride to yield 2-(4-chlorophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acetamide. The purity of 2-(4-chlorophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acetamide can be determined by high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
properties
IUPAC Name |
2-(4-chlorophenyl)-N-(4-pyrrolidin-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-15-5-3-14(4-6-15)13-18(22)20-16-7-9-17(10-8-16)21-11-1-2-12-21/h3-10H,1-2,11-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDXVTDOHMKKCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-hydroxyphenyl)acrylamide](/img/structure/B5830160.png)
![N-(2,3-dimethylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5830178.png)

![2-{[(4-fluorophenyl)amino]methyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B5830187.png)
![N-[3-(4-methyl-1-piperazinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5830201.png)


![1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B5830225.png)


![3-methyl-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5830247.png)
![ethyl 4-{[(2,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5830250.png)

